L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl-
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Overview
Description
L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl- is a complex peptide compound composed of multiple amino acids. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The unique sequence of amino acids in this peptide contributes to its specific properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide. This method can be more cost-effective and scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Amino acid residues in the peptide can be substituted using specific reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Specific amino acid derivatives, coupling agents like HBTU or DIC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the cleavage of such bonds.
Scientific Research Applications
L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl- has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in cell culture studies to investigate cellular responses to peptides.
Medicine: Potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of specialized biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on the cell surface, triggering intracellular signaling cascades. These pathways may include the activation of protein kinases, modulation of gene expression, and regulation of cellular functions such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide consisting of alanine and glutamine, used in dietary supplementation and parenteral nutrition.
L-Arginyl-L-glutamine: Another dipeptide with applications in nutrition and cell culture.
Uniqueness
L-Alanine, L-arginyl-L-glutaminylglycyl-L-seryl-L-phenylalanyl-L-arginyl- is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Its complexity allows for more targeted and specialized applications compared to simpler dipeptides.
Properties
CAS No. |
671216-87-8 |
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Molecular Formula |
C34H56N14O10 |
Molecular Weight |
820.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C34H56N14O10/c1-18(32(57)58)44-29(54)21(10-6-14-42-34(39)40)47-30(55)23(15-19-7-3-2-4-8-19)48-31(56)24(17-49)45-26(51)16-43-28(53)22(11-12-25(36)50)46-27(52)20(35)9-5-13-41-33(37)38/h2-4,7-8,18,20-24,49H,5-6,9-17,35H2,1H3,(H2,36,50)(H,43,53)(H,44,54)(H,45,51)(H,46,52)(H,47,55)(H,48,56)(H,57,58)(H4,37,38,41)(H4,39,40,42)/t18-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
UDLIODMAMHKYSK-RTHQQOCOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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